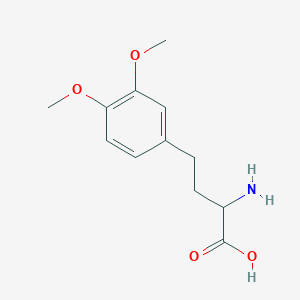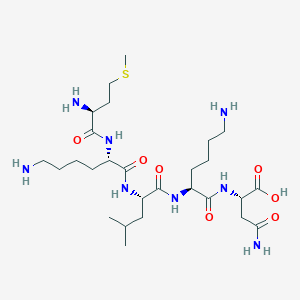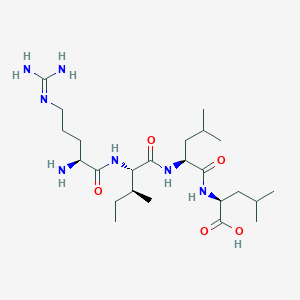![molecular formula C11H14F3NO3Si B14183467 Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane CAS No. 847591-31-5](/img/structure/B14183467.png)
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is a chemical compound known for its unique structural features and reactivity. It contains a trifluoromethyl group, a nitrophenyl group, and a silane group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane typically involves the trifluoromethylation of carbonyl compounds. One common method includes the reaction of a carbonyl compound with Me3SiCF3 (trimethylsilyl trifluoromethane) in the presence of a base such as KOH. The reaction is carried out in an inert atmosphere, often using solvents like Solkane® 365mfc .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the silane group.
Common Reagents and Conditions
Common reagents used in these reactions include bases like KOH, reducing agents like hydrogen gas or metal hydrides, and oxidizing agents such as peroxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to modify the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoromethyl group enhances the compound’s reactivity, while the nitrophenyl group can participate in electron transfer processes. The silane group provides stability and facilitates the formation of strong bonds with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[2,2,2-trifluoro-1-(2-naphthalenyl)ethoxy]silane
- Trimethyl[2,2,2-trifluoro-1-(1-naphthalenyl)ethoxy]silane
- Trimethyl[(2,2,2-trifluoro-1-phenylethoxy)]silane
Uniqueness
Trimethyl[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
847591-31-5 |
|---|---|
Fórmula molecular |
C11H14F3NO3Si |
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
trimethyl-[2,2,2-trifluoro-1-(4-nitrophenyl)ethoxy]silane |
InChI |
InChI=1S/C11H14F3NO3Si/c1-19(2,3)18-10(11(12,13)14)8-4-6-9(7-5-8)15(16)17/h4-7,10H,1-3H3 |
Clave InChI |
NKNJGRCMHXREHX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC(C1=CC=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Bis(2-chloroethyl)amino]-L-phenylalanyl-D-proline](/img/structure/B14183407.png)
![3-[(3,3-Diphenylpropyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B14183410.png)
![9-Chloro-4-(1-methyl-1h-pyrazol-4-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B14183414.png)

![L-Threonyl-L-valyl-2-amino-N-[4-(methylselanyl)butanoyl]-L-leucine](/img/structure/B14183424.png)



![3-[(Cyclopentylmethyl)(ethyl)amino]pyrazine-2-carbaldehyde](/img/structure/B14183440.png)
![(2R)-2-[(2R)-2,6-dimethylheptyl]piperidine](/img/structure/B14183452.png)


![2-[Benzyl(2-phenylethyl)sulfamoyl]-N-hydroxyacetamide](/img/structure/B14183466.png)
